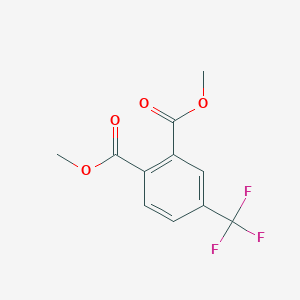

Dimethyl 4-(trifluoromethyl)phthalate

概要

説明

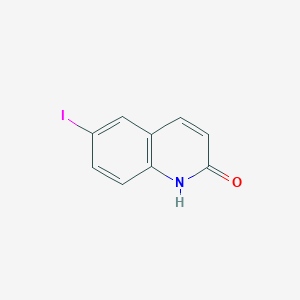

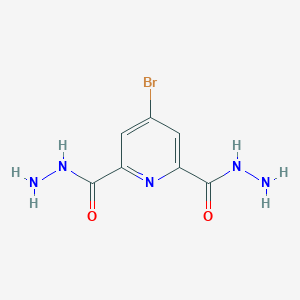

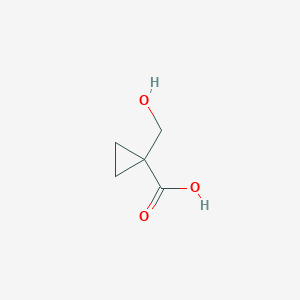

Dimethyl 4-(trifluoromethyl)phthalate is an organic compound . It has a molecular formula of C11H9F3O4 . The molecular weight is approximately 262.18 Da .

Synthesis Analysis

The synthesis of similar compounds, such as dimethyl phthalate, is typically achieved through the esterification of phthalic anhydride with methanol . This reaction can be catalyzed by a strong acid, such as sulfuric acid . Trifluoromethyl ketones, which may be related to the trifluoromethyl group in the compound of interest, are valuable synthetic targets and can be used in the construction of fluorinated pharmacons .Molecular Structure Analysis

The molecular structure of Dimethyl 4-(trifluoromethyl)phthalate consists of a benzene ring substituted with one or more trifluoromethyl groups .Chemical Reactions Analysis

Phthalates, including dimethyl phthalate, have been studied for their reactions with various ions . Reactions of H3O+, O2+, and NO+ with these phthalate molecules were found to produce characteristic primary ion products .Physical And Chemical Properties Analysis

The physical and chemical properties of phthalates, including dimethyl phthalate, are highly dependent on their structure . For example, the air and water solubilities decrease by orders of magnitude from the short alkyl chain phthalates such as dimethyl phthalate to the long alkyl chain phthalates .科学的研究の応用

1. Degradation of Dimethyl Phthalate by Heterogeneous Electro-Fenton Process

- Summary of Application: This study used a heterogeneous electro-Fenton system to degrade dimethyl phthalate (DMP), a refractory organic pollutant in water . The system was constructed using nitrogen and oxygen co-doped biomass carbon-loaded Fe3O4 composites .

- Methods of Application: The degradation efficiency of DMP reached 70% within 5 hours by doping Fe3+/Fe2+ at the ratio of 2:1 without an additional iron source . The degradation mechanism indicated that in addition to •OH radicals, a part of electro-oxidation and adsorption act together to play a degradation role .

- Results or Outcomes: The loaded Fe3O4 nanoparticles act as an iron source to reduce the production of iron-containing sludge and avoid secondary pollution . This provides a completely new idea to reduce the cost of electro-Fenton, effectively utilize waste resources, and reduce sludge production .

2. Adsorptive Removal of Dimethyl Phthalate Using Peanut Shell-Derived Biochar

- Summary of Application: This research focused on the adsorptive removal of DMP using peanut shell-derived biochar from aqueous solutions . The biochars of different properties were produced at three pyrolysis temperatures (i.e., 450, 550, and 650 °C) to check how temperature affected the adsorbent properties and adsorption performance .

- Methods of Application: The performance of biochars for DMP adsorption was thoroughly studied by the combination of experiments and compared with commercial activated carbon (CAC) . The results suggested that adsorption was favoring chemisorption with multi-layered adsorption .

- Results or Outcomes: The removal efficiency order of four adsorbent was as follows: BC650 > CAC > BC550 > BC450 with maximum efficiency of 98.8% for BC650 followed by 98.6% for CAC at optimum conditions . The dominant mechanisms of adsorption for DMP onto porous biochar were H-bonding, π-π EDA interactions, and diffusion within the pore spaces .

3. Enhanced Degradation of Dimethyl Phthalate in Wastewater via Heterogeneous Catalytic Ozonation Process

- Summary of Application: This research developed an efficient heterogeneous catalytic ozonation system using CeO2/Al2O3 catalyst to remove dimethyl phthalate (DMP) from wastewater .

- Methods of Application: Under a neutral condition of pH = 6, this system achieved almost 100% DMP removal within 15 min at an optimized catalyst dosage of 30 g L −1 and the ozone flow rate of 22.5 mg min −1 .

- Results or Outcomes: The results of electron paramagnetic resonance (EPR) and quantitative tests confirmed the ultrafast conversion of O3 to •OH (0.774 μM min −1) on the surface of CeO2 based ceramic catalyst . The quenching experiments further supported the predominant role of •OH in the mineralization of DMP .

4. Oxidative Degradation/Mineralization of Dimethyl Phthalate (DMP) from Plastic Industrial Wastewater Using Ferrate (VI)/TiO2 Under Ultraviolet Irradiation

- Summary of Application: This study focused on the oxidative degradation/mineralization of DMP from plastic industrial wastewater using ferrate (VI)/TiO2 under ultraviolet irradiation .

5. Degradation of Dimethyl Phthalate by Heterogeneous Electro-Fenton Process

- Summary of Application: This study used a heterogeneous electro-Fenton system to degrade dimethyl phthalate (DMP), a refractory organic pollutant in water . The system was constructed using nitrogen and oxygen co-doped biomass carbon-loaded Fe3O4 composites .

- Methods of Application: The degradation efficiency of DMP reached 70% within 5 hours by doping Fe3+/Fe2+ at the ratio of 2:1 without an additional iron source . The degradation mechanism indicated that in addition to •OH radicals, a part of electro-oxidation and adsorption act together to play a degradation role .

- Results or Outcomes: The loaded Fe3O4 nanoparticles act as an iron source to reduce the production of iron-containing sludge and avoid secondary pollution . This provides a completely new idea to reduce the cost of electro-Fenton, effectively utilize waste resources, and reduce sludge production .

6. Enhanced Degradation of Dimethyl Phthalate in Wastewater via Heterogeneous Catalytic Ozonation Process

- Summary of Application: This research developed an efficient heterogeneous catalytic ozonation system using CeO2/Al2O3 catalyst to remove dimethyl phthalate (DMP) from wastewater .

- Methods of Application: Under a neutral condition of pH = 6, this system achieved almost 100% DMP removal within 15 min at an optimized catalyst dosage of 30 g L −1 and the ozone flow rate of 22.5 mg min −1 .

- Results or Outcomes: The results of electron paramagnetic resonance (EPR) and quantitative tests confirmed the ultrafast conversion of O3 to •OH (0.774 μM min −1) on the surface of CeO2 based ceramic catalyst . The quenching experiments further supported the predominant role of •OH in the mineralization of DMP .

Safety And Hazards

将来の方向性

Phthalates are widely used in various industries, and their environmental and health impacts are now well understood . Future research could focus on understanding the toxicity mechanism of phthalates to comprehend their harmful effect on human health . Additionally, enhanced degradation methods for phthalates in wastewater are being explored .

特性

IUPAC Name |

dimethyl 4-(trifluoromethyl)benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O4/c1-17-9(15)7-4-3-6(11(12,13)14)5-8(7)10(16)18-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLSBQYCLOXJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471819 | |

| Record name | Dimethyl 4-(trifluoromethyl)phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 4-(trifluoromethyl)phthalate | |

CAS RN |

728-47-2 | |

| Record name | Dimethyl 4-(trifluoromethyl)phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2-Furylmethyl)piperidin-4-yl]methylamine](/img/structure/B1314646.png)

![2-Chloro-5-methoxybenzo[d]oxazole](/img/structure/B1314652.png)

![(S)-5-Azaspiro[2.4]heptan-7-amine](/img/structure/B1314664.png)

![Pyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B1314670.png)

![octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1314671.png)